molecular formula C8H11NO4 B3113983 2,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid hydrate CAS No. 1989824-11-4

2,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid hydrate

Cat. No.: B3113983
CAS No.: 1989824-11-4
M. Wt: 185.18
InChI Key: DEAOTVCPDVOXFP-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid hydrate is a chemical compound with the molecular formula C8H9NO3·H2O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid hydrate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,6-dimethylpyridine with ethyl acetoacetate in the presence of a base, followed by hydrolysis and subsequent crystallization to obtain the hydrate form .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as solvent extraction, recrystallization, and purification to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring, enhancing their chemical and biological properties .

Scientific Research Applications

2,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid hydrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid hydrate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid hydrate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2,6-dimethyl-4-oxo-1H-pyridine-3-carboxylic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.H2O/c1-4-3-6(10)7(8(11)12)5(2)9-4;/h3H,1-2H3,(H,9,10)(H,11,12);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAOTVCPDVOXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=C(N1)C)C(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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